molecular formula C14H11ClFN3O4S B579535 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate CAS No. 16740-78-6

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate

Cat. No. B579535
CAS RN: 16740-78-6
M. Wt: 371.767
InChI Key: XZFISNZUZAEJCD-UHFFFAOYSA-M
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Description

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate, also known as FM1-43, is a fluorescent dye commonly used in scientific research. Its unique properties make it a valuable tool in various fields of study, including neuroscience, cell biology, and biochemistry.

Mechanism of Action

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate works by binding to the plasma membrane of cells and becoming incorporated into the lipid bilayer. The dye is taken up by endocytosis and transported to intracellular compartments, where it is released upon exocytosis. This process allows researchers to visualize and track the movement of cellular components in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and function, making it a safe and reliable tool for scientific research. However, high concentrations of the dye can cause membrane damage and affect cellular signaling pathways. It is important for researchers to carefully control the concentration and exposure time of this compound to avoid any potential adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is its ability to selectively stain live cells and tissues, allowing researchers to study cellular processes in real-time. The dye is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound has some limitations, including its short fluorescence lifetime and limited photostability. These factors can impact the quality of imaging data and require careful experimental design to minimize their effects.

Future Directions

There are many potential future directions for 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate research, including the development of new imaging techniques and the optimization of existing protocols. Researchers may also explore the use of this compound in new experimental systems and investigate its potential as a therapeutic agent. Additionally, the development of new fluorescent dyes with improved properties may lead to the discovery of new biological mechanisms and facilitate breakthroughs in scientific research.
In conclusion, this compound is a valuable tool in scientific research, with a wide range of applications and potential future directions. Its unique properties make it a valuable tool for studying cellular processes and investigating the mechanisms of disease. However, careful experimental design and control are necessary to ensure accurate and reliable results.

Synthesis Methods

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is synthesized through a reaction between 2-amino-3-methylbenzothiazole and p-fluoroaniline. The resulting product is then treated with perchloric acid to produce the final compound. The synthesis process is relatively simple and can be completed in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is widely used in scientific research as a fluorescent probe for imaging and tracking various cellular processes. Its ability to selectively stain live cells and tissues makes it a valuable tool for studying membrane trafficking, endocytosis, and exocytosis. This compound has also been used to investigate synaptic vesicle recycling in neurons and to monitor the uptake and release of neurotransmitters.

properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFISNZUZAEJCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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